Hecogenin acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hecogenin acetate is a chemical compound derived from plants in the agave family, particularly sisal (Agave sisalana) and agave lechuguilla (Agave lechuguilla) []. While it has no known direct medicinal use, hecogenin acetate serves as a valuable precursor molecule in scientific research due to its unique chemical structure. Here's a breakdown of its research applications:

Synthesis of Steroidal Drugs

Studying Plant-Steroid Interactions

Hecogenin acetate is naturally produced by certain plants. Studying its biosynthesis and function within these plants can provide valuable insights into plant-steroid interactions. Researchers can use hecogenin acetate as a marker molecule to understand how plants synthesize and utilize steroidal compounds for various purposes, such as defense mechanisms or hormonal regulation [].

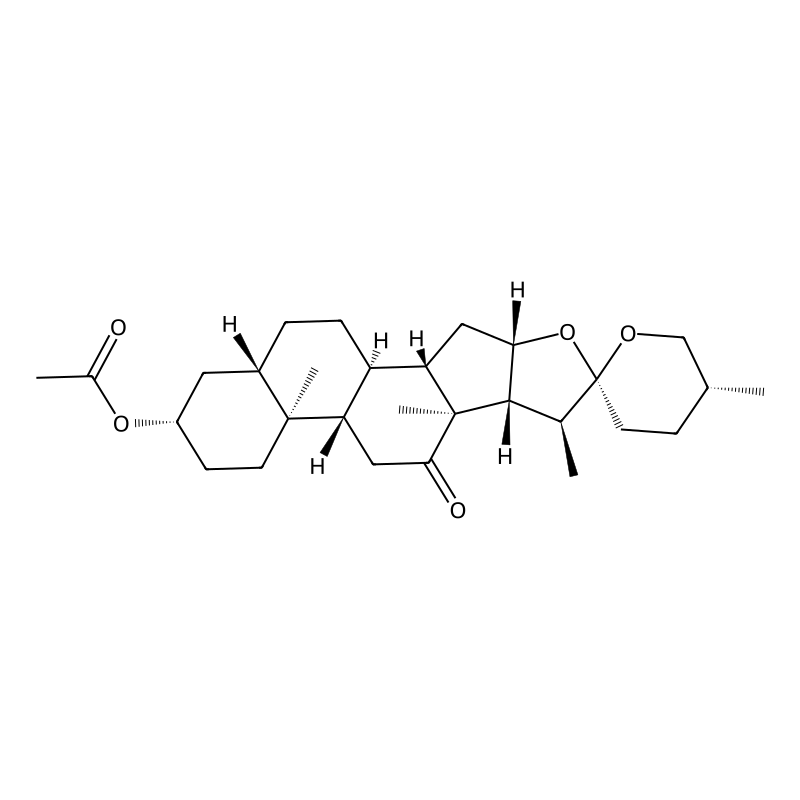

Hecogenin acetate is a steroidal sapogenin derived from the natural compound hecogenin, which is predominantly found in various plant species, particularly in the Agave genus. This compound plays a significant role in the pharmaceutical industry as a precursor for synthesizing steroidal hormones and anti-inflammatory drugs. Hecogenin acetate is characterized by its chemical structure, which includes a spirostane framework, specifically identified as 3β-hydroxy-5α-spirostan-12-one acetate. The molecular formula for hecogenin acetate is C29H44O5, and its CAS number is 915-35-5 .

Hecogenin acetate exhibits antinociceptive (pain-relieving) effects and shows potential in modulating pain perception. Studies suggest it might interact with opioid receptors, similar to pain medications, but further research is needed to understand the exact mechanism [, ]. Additionally, it has been shown to reduce reactive oxygen species (ROS) production in cancer cells, potentially contributing to anti-cancer properties [].

Hecogenin acetate exhibits a range of biological activities that contribute to its therapeutic potential. Research indicates that it possesses diuretic effects comparable to established diuretics like furosemide and spironolactone, primarily through the inhibition of aldosterone synthesis . Furthermore, it has demonstrated cytotoxic effects on cancer cell lines, inducing cell cycle arrest and senescence while inhibiting reactive oxygen species production . Other studies have shown anti-inflammatory properties and analgesic effects mediated through various biochemical pathways, including modulation of cytokine release and inhibition of pain signaling pathways .

The synthesis of hecogenin acetate typically involves extraction from plant sources such as Agave sisalana, followed by acetylation processes. The extraction method often employs ethanol or other organic solvents in a Soxhlet apparatus to isolate the sapogenins from plant material. Once isolated, hecogenin can be acetylated using acetic anhydride in the presence of a base like pyridine to yield hecogenin acetate with high purity . This method allows for efficient conversion while maintaining the structural integrity of the compound.

Hecogenin acetate finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing steroidal drugs used in hormone replacement therapy and anti-inflammatory treatments.

- Cosmetics: Due to its skin-beneficial properties, it is incorporated into formulations aimed at improving skin health.

- Research: Hecogenin acetate is utilized in studies exploring its pharmacological effects, including anti-cancer and anti-inflammatory activities.

Interaction studies involving hecogenin acetate reveal its potential to modulate various biological pathways. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic effects. Additionally, studies indicate that it may influence calcium signaling pathways in cardiac tissues, which could have implications for cardiovascular health . The compound's ability to affect gene expression related to aldosterone synthesis highlights its role in regulating fluid balance and blood pressure.

Several compounds share structural similarities with hecogenin acetate, including:

- Diosgenin: A steroidal saponin found in Dioscorea species; used as a precursor for steroid synthesis.

- Smilagenin: Derived from Smilax species; exhibits anti-inflammatory and diuretic properties.

- Chikusetsusaponin IVa: Found in plants like Panax ginseng; known for its neuroprotective effects.

Comparison TableCompound Source Key Activities Unique Features Hecogenin Acetate Agave species Diuretic, analgesic Strong aldosterone inhibition Diosgenin Dioscorea species Hormonal precursor Widely used for steroid synthesis Smilagenin Smilax species Anti-inflammatory Neuroprotective properties Chikusetsusaponin IVa Panax ginseng Neuroprotective Unique structure with saponins

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Hecogenin Acetate | Agave species | Diuretic, analgesic | Strong aldosterone inhibition |

| Diosgenin | Dioscorea species | Hormonal precursor | Widely used for steroid synthesis |

| Smilagenin | Smilax species | Anti-inflammatory | Neuroprotective properties |

| Chikusetsusaponin IVa | Panax ginseng | Neuroprotective | Unique structure with saponins |

Hecogenin acetate stands out due to its potent diuretic effects and specific interactions with hormonal pathways, making it a valuable compound in both pharmaceutical applications and research settings .

Hecogenin acetate (CAS RN: 915-35-5) is a steroidal saponin with the molecular formula C₂₉H₄₄O₅ (molecular weight: 472.67 g/mol). Its structure consists of a spirostane skeleton with a 12-oxo group (C-12 ketone) and an acetylated hydroxyl group at C-3. The absolute stereochemistry is defined as (3β,5α,25R), with the acetyl group oriented in the β-configuration at C-3.

Key stereochemical features:

| Position | Configuration | Functional Group |

|---|---|---|

| C-3 | β | Acetyloxy |

| C-5 | α | – |

| C-12 | keto | Oxidized carbonyl |

| C-25 | R | Methyl |

This configuration distinguishes hecogenin acetate from related sapogenins such as diosgenin (C-25 as S) and sarsasapogenin (C-26 hydroxyl).

Crystallographic Analysis and Absolute Stereochemistry

X-ray crystallography has confirmed the orthorhombic space group P2₁2₁2₁ for hecogenin acetate derivatives, with unit cell parameters a = 8.3161 Å, b = 9.9302 Å, c = 33.0414 Å. The C-12 oxime derivative exhibits trans-configuration of the hydroxyimino group, stabilized by intramolecular hydrogen bonding between the oxime OH and the E-ring oxygen.

Structural highlights:

- C-ring conformation: Near-chair form with puckering parameters θ = 7.8°, φ = 315.1°.

- Supramolecular interactions: C(8) chains formed via intermolecular O–H···O hydrogen bonds.

- Stereoelectronic constraints: The sp² hybridization at C-12 restricts conformational flexibility.

Comparative Structural Features Among Steroidal Sapogenins

Hecogenin acetate belongs to the spirostane class of sapogenins, characterized by a fused tetrahydrofuran (ring E) and tetrahydropyran (ring F) system. Key distinctions from related compounds include:

| Sapogenin | Functional Groups | C-25 Configuration | Source Species |

|---|---|---|---|

| Hecogenin acetate | 3β-Acetyl, 12-keto, 25R-methyl | R | Agave spp. |

| Diosgenin | 3β-OH, 12-keto, 25S-methyl | S | Dioscorea spp. |

| Sarsasapogenin | 3β-OH, 12-keto, 25R-methyl | R | Sarsaparilla |

| Tomatidine | 3β-OH, 12-keto, 27-methyl | – | Solanum spp. |

Critical differences:

Hecogenin acetate represents a pivotal starting material in steroidal chemistry, with its synthesis from hecogenin marking the initial step in numerous synthetic pathways [1] [2]. The acetylation of hecogenin has been extensively studied, with several protocols developed to optimize yield, selectivity, and reaction conditions.

The classical acetylation protocol involves treatment of hecogenin with acetic anhydride in pyridine, typically conducted at room temperature for 12-24 hours [3] [2]. This method achieves yields of 85-95% and represents the most reproducible approach for hecogenin acetate synthesis. The reaction proceeds via nucleophilic acyl substitution, with pyridine serving both as a base and nucleophile catalyst [2].

The most commonly employed method utilizes an acetic anhydride/pyridine mixture at elevated temperatures (60°C) for 4-6 hours [3]. This approach demonstrates superior yields (90-98%) and has become the standard protocol in synthetic laboratories. The supernatant is concentrated following the reaction, and the residue is subjected to column chromatography for purification [3].

Alternative acetylation strategies include in-situ acetylation using acetyl chloride and triethylamine, which provides faster reaction times (2-4 hours) but requires careful temperature control (0°C to room temperature) [2]. Enzymatic acetylation protocols have emerged as green chemistry alternatives, employing acetyl-CoA and acetyl transferase under physiological conditions (37°C, pH 7.4), though yields are generally lower (70-85%) [2].

| Method | Reagents | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Classical Acetylation | Acetic anhydride, pyridine | Room temperature, 12-24 h | 85-95 | Standard protocol, high reproducibility |

| Pyridine/Acetic Anhydride | Acetic anhydride/pyridine mixture | 60°C, 4-6 h | 90-98 | Most commonly used method |

| In-situ Acetylation | Acetyl chloride, triethylamine | 0°C to room temperature, 2-4 h | 80-90 | Faster reaction, requires base |

| Enzymatic Acetylation | Acetyl-CoA, acetyl transferase | 37°C, pH 7.4, 2-8 h | 70-85 | Green chemistry approach |

| Solid-phase Acetylation | Acetic anhydride, silica support | Room temperature, 8-12 h | 75-88 | Heterogeneous catalysis |

Mechanistic studies reveal that acetylation at the C-3 position proceeds with retention of configuration, with the rate-determining step being the acetyl transfer to the hydroxyl group [2]. The stereochemical outcome is controlled by the nucleophilic character of the hydroxyl group and the electrophilic nature of the acetylating reagent.

Strategic Modifications of the Spirostan Nucleus

The spirostan nucleus of hecogenin acetate presents multiple sites for strategic modifications, enabling the synthesis of diverse derivatives with altered biological properties [5] [6]. The spirostane skeleton consists of six rings (A-F) with specific stereochemistry that influences both chemical reactivity and biological activity [7].

Modifications at the C-3 position involve hydroxylation, acetylation, and oxidation reactions [5]. Jones oxidation of the C-3 hydroxyl group produces ketone intermediates, which can undergo further transformations. The α-face is preferentially substituted due to β-face steric hindrance from the angular methyl groups [5]. Selective C-3 modifications have proven crucial for bioactivity modulation, with acetylated derivatives showing enhanced membrane permeability [5].

C-6 position modifications represent a significant area of research, particularly for click chemistry applications [9]. Hydroxylation at C-6 can be achieved using osmium tetroxide (OsO4), followed by triazole formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [9]. These modifications demonstrate regioselective patterns and have yielded compounds with 2-3 fold increased cytotoxicity against cancer cell lines [9].

The C-12 ketone functionality serves as a reactive center for numerous transformations [10] [5]. Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) proceeds from the β-face due to steric hindrance, producing predominantly β-hydroxy products [10] [5]. Grignard additions at C-12 show similar stereoselectivity, with the reaction proceeding from the β-face in >95% selectivity [11].

| Position Modified | Transformation | Key Reagents | Selectivity | Applications |

|---|---|---|---|---|

| C-3 (α/β) | Hydroxylation, acetylation, oxidation | Jones reagent, NaBH4, Ac2O | α-face preferred due to steric hindrance | Bioactivity modulation |

| C-6 (α/β) | Hydroxylation, triazole formation | OsO4, CuAAC reagents | Regioselective at C-6 | Click chemistry applications |

| C-12 ketone | Reduction, oxidation, Grignard addition | LiAlH4, CrO3, RMgX | β-face attack preferred | Functional group introduction |

| C-16 position | Acetylation, tosylation | TsCl, DMAP | Equatorial substitution favored | Protecting group strategies |

| C-22,25 stereochemistry | Epimerization, stereoinversion | Base catalysis, acid conditions | Thermodynamic control | Stereochemical studies |

| E-ring opening | Acetolysis, oxidative cleavage | Lewis acids, CrO3 | Regioselective ring opening | Ring system modification |

| F-ring modifications | Spiroketal formation/cleavage | Acid/base catalysis | Stereocontrolled cyclization | Spirostan analog synthesis |

E-ring opening strategies have been developed for accessing dihydropyran derivatives [12] [6]. Lewis acid-mediated acetolysis followed by alkaline workup provides regioselective E-ring opening [6]. Density functional theory (DFT) computations support the formation of oxacarbenium intermediates during these transformations [6]. The regioselective opening of ring E in spirostan sapogenins provides access to novel side chain modifications [12].

C-22,25 stereochemistry modifications involve epimerization reactions that can alter the biological activity profile [10] [7]. These transformations typically proceed under thermodynamic control, with base catalysis favoring the more stable stereoisomer [10]. The stereochemistry at these positions significantly influences the binding affinity to biological targets [7].

Synthesis of North 1 Analogues for Structure-Activity Studies

The synthesis of North 1 analogues from hecogenin acetate represents one of the most sophisticated applications of spirostan chemistry in natural product synthesis [13] [14] [15]. These compounds serve as key intermediates in the total synthesis of cephalostatin family members, which exhibit potent anticancer activity [13] [10].

The direct conversion of hecogenin acetate to North 1 azidoketone involves eleven operations with multiple key transformations [13] [14]. The synthesis features conversion of cyclic sulfate intermediates to allylic alcohols via Reich iodoso olefination, E-ring annulation through intermolecular oxygen alkylation, and establishment of C20 stereochemistry by chromium(II) reduction [13] [14].

The E-ring opening strategy employs chromium(VI)-catalyzed oxidation as a key transformation [10] [16]. This approach achieves C17 hydroxylation through a highly efficient and stereoselective sequence involving E-ring cleavage, F-ring formation, D-ring oxidation, and subsequent F-ring cleavage with E-ring reformation [10] [16]. The overall yield for this pathway ranges from 3.8-4.6% [10].

Red-Ox modifications represent a systematic approach to North 1 synthesis [10] [16]. Sequential reduction and oxidation steps convert hecogenin acetate through rockogenin acetate derivatives to the desired North 1 structure [10]. This methodology has achieved overall yields of 8-9% in 15-16 operations [17].

| Synthetic Route | Key Steps | Major Intermediates | Overall Yield (%) | Applications |

|---|---|---|---|---|

| Direct from Hecogenin Acetate | 11 operations, multiple transformations | Azidoketone, spiroketal | 4-28 | Cephalostatin synthesis |

| E-ring Opening Strategy | Cr(VI)-catalyzed ring opening | Diketone, opened E-ring | 3.8-4.6 | C17-OH north unit |

| Red-Ox Modifications | Sequential reduction-oxidation | Rockogenin acetate derivatives | 8-9 | Deoxy analogues |

| Spiroketal Formation | Chromium(II) reduction of bromide | Diastereomeric spiroketals (9:1) | 23 | Stereochemical control |

| Cyclization Cascade | Base-triggered cyclization | Hemiacetal intermediates | 86 average per step | Complex natural product synthesis |

Spiroketal formation pathways utilize chromium(II) reduction of tertiary bromides to generate diastereomeric spiroketal mixtures in 9:1 ratios [13] [14]. The stereochemical control in these reactions is achieved through careful selection of reaction conditions and protecting group strategies [13]. These intermediates can be separated as silyl ethers for further functionalization [14].

The cyclization cascade approach employs base-triggered intramolecular cyclizations to construct the complex North 1 framework [10]. This methodology achieves an average of 86% yield per synthetic operation, making it highly efficient for complex molecule construction [10]. The base-triggered cyclization forms hemiacetal intermediates that undergo subsequent transformations to yield the final North 1 structure [10].

Recent advances in North 1 synthesis include the development of 23-deoxy analogues and C14,15-dihydro variants [18] [19]. These modifications have provided insights into structure-activity relationships and have led to the synthesis of potent anticancer compounds with nanomolar activity [18] [19]. The 23-deoxy-25-epi north unit synthesis has been achieved in 17 steps with 3.8% overall yield through reductive and oxidative functionalizations [18].

Computational studies using DFT calculations have provided mechanistic insights into these transformations [6] [7]. HOMO-LUMO analysis reveals preferential interaction patterns between enzymes and spirostans, with gaps from HOMO of proteins to LUMO of spirostans predominating in most cases [7]. These studies have guided the rational design of more efficient synthetic routes and have predicted the biological activity of novel analogues [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Gasparotto J, Somensi N, Kunzler A, Girardi CS, de Bittencourt Pasquali MA, Ramos VM, Simoes-Pires A, Quintans-Junior LJ, Branco A, Moreira JC, Gelain DP. Hecogenin acetate inhibits reactive oxygen species production and induces cell cycle arrest and senescence in the A549 human lung cancer cell line. Anticancer Agents Med Chem. 2014;14(8):1128-35. PubMed PMID: 25115457.

3: Gama KB, Quintans JS, Antoniolli AR, Quintans-Júnior LJ, Santana WA, Branco A, Soares MB, Villarreal CF. Evidence for the involvement of descending pain-inhibitory mechanisms in the antinociceptive effect of hecogenin acetate. J Nat Prod. 2013 Apr 26;76(4):559-63. doi: 10.1021/np3007342. Epub 2013 Feb 25. PubMed PMID: 23437926.

Explore Compound Types